

Methyl 2,5-dichlorobenzoate: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 2,5-dichlorobenzoate*

Cat. No.: *B1211780*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling of **Methyl 2,5-dichlorobenzoate**. The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe management and application of this chemical compound. This document synthesizes available data on its physicochemical properties, toxicological profile, and recommended handling procedures.

Chemical and Physical Properties

Methyl 2,5-dichlorobenzoate is a solid, white crystalline compound.[1][2] It is identified by the CAS number 2905-69-3 and the EC number 220-815-7.[3] The following table summarizes its key physicochemical properties.

Property	Value	Source
Molecular Formula	C8H6Cl2O2	[3][4]
Molecular Weight	205.04 g/mol	[3][4][5]
CAS Number	2905-69-3	[3][4][5]
EC Number	220-815-7	[3][5]
Appearance	Solid	[3][5]
Melting Point	37-40 °C	[3][5]
Boiling Point	265.2 ± 20.0 °C (Predicted)	[3]
Flash Point	>113.00 °C (closed cup)	[3]
Form	Solid	[5]

Toxicological Profile and Hazard Classification

The toxicological data for **Methyl 2,5-dichlorobenzoate** is limited.[6] It is classified as having moderate mammalian oral toxicity.[6] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard classifications.

Hazard Class	Category	Hazard Statement
Acute Toxicity (Oral)	4	H302: Harmful if swallowed
Specific Target Organ Toxicity (Single Exposure)	3	H336: May cause drowsiness or dizziness
Hazardous to the Aquatic Environment (Chronic)	2	H411: Toxic to aquatic life with long lasting effects

Data sourced from multiple safety data sheets.[3][5]

There is no data available to indicate that **Methyl 2,5-dichlorobenzoate** or any of its components present at greater than 0.1% are mutagenic, genotoxic, or carcinogenic.[7] It is also not expected to cause skin sensitization, reproductive, or developmental effects.[7]

Experimental Protocols for Safety Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for assessing the safety of chemical substances. The following are detailed methodologies for key toxicological endpoints.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method determines the acute oral toxicity of a substance.[\[8\]](#)

Principle: The test involves a stepwise procedure where the substance is administered orally to a small group of animals (typically rodents) at one of the defined dose levels (5, 50, 300, and 2000 mg/kg body weight).[\[5\]](#)[\[9\]](#) The presence or absence of compound-related mortality in one step determines the dose for the next step.[\[5\]](#) This approach minimizes the number of animals required.[\[10\]](#)

Methodology:

- **Animal Selection:** Healthy, young adult rodents of a single sex (usually females) are used.[\[5\]](#)
[\[6\]](#)
- **Fasting:** Animals are fasted (food, but not water, is withheld) overnight for rats or for 3-4 hours for mice before dosing.[\[5\]](#)
- **Dose Administration:** The test substance is administered in a single dose by gavage.[\[5\]](#) The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.[\[10\]](#)
- **Observation Period:** Animals are observed for 14 days.[\[4\]](#) Special attention is given to the observation of tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.[\[7\]](#)
- **Endpoint:** The primary endpoint is mortality. The number of animals that die at a particular dose level is used to classify the substance's toxicity.[\[6\]](#)[\[10\]](#)

Dermal Irritation/Corrosion - OECD Test Guideline 404

This test assesses the potential of a substance to cause skin irritation or corrosion.[\[3\]](#)[\[11\]](#)[\[12\]](#)

Principle: A single dose of the substance is applied to a small area of the skin of an animal, typically an albino rabbit.^[3] The untreated skin serves as a control.^[3] The degree of irritation is evaluated by scoring erythema (redness) and edema (swelling).^[3]

Methodology:

- **Animal Selection:** Healthy, young adult albino rabbits are the preferred species.
- **Application:** 0.5 mL of a liquid or 0.5 g of a solid is applied to a small patch of shaved skin (approximately 6 cm²).^[3] The patch is then covered with a gauze dressing.
- **Exposure:** The exposure duration is typically 4 hours.^[3] After exposure, the residual substance is removed.^[3]
- **Observation:** The skin is examined for erythema and edema at 60 minutes, and then at 24, 48, and 72 hours after patch removal.^[13] The observation period can extend up to 14 days to assess the reversibility of the effects.^[3]
- **Scoring:** The severity of skin reactions is graded based on a standardized scoring system.

Eye Irritation/Corrosion - OECD Test Guideline 405

This guideline evaluates the potential of a substance to cause eye irritation or corrosion.^[14]

Principle: A single dose of the substance is applied to one eye of an experimental animal, usually an albino rabbit.^{[15][16]} The untreated eye serves as a control.^{[15][16]} The degree of eye irritation is assessed by scoring lesions of the cornea, iris, and conjunctiva.^[15]

Methodology:

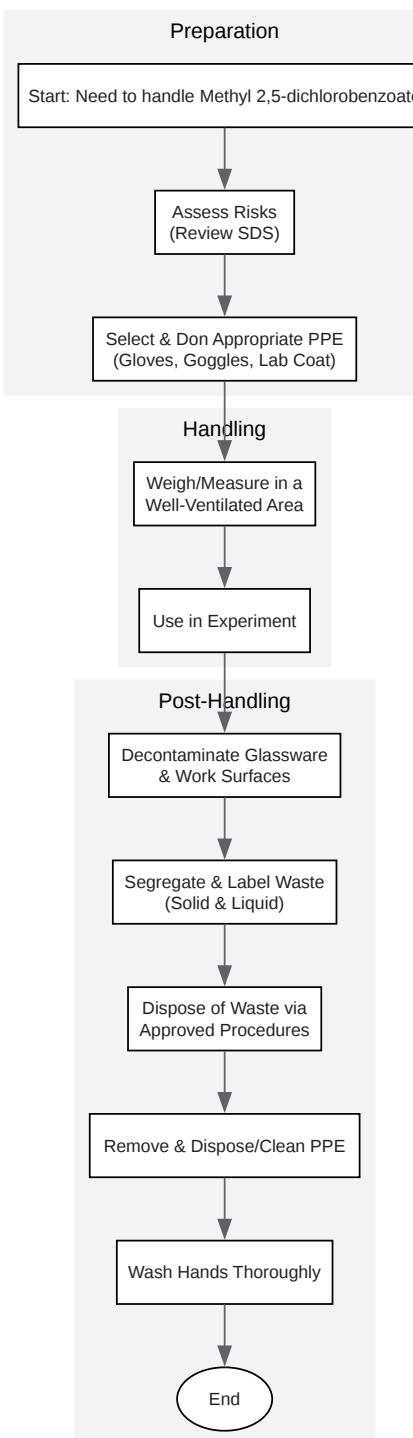
- **Animal Selection:** Healthy, young adult albino rabbits are used.^[15]
- **Application:** The test substance is instilled into the conjunctival sac of one eye.^{[15][16]}
- **Observation:** The eyes are examined at 1, 24, 48, and 72 hours after application.^[14] The observation period can be extended up to 21 days to determine the reversibility of any effects.^{[6][15]}

- Scoring: Ocular lesions are scored using a standardized system. The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[14][15]

Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

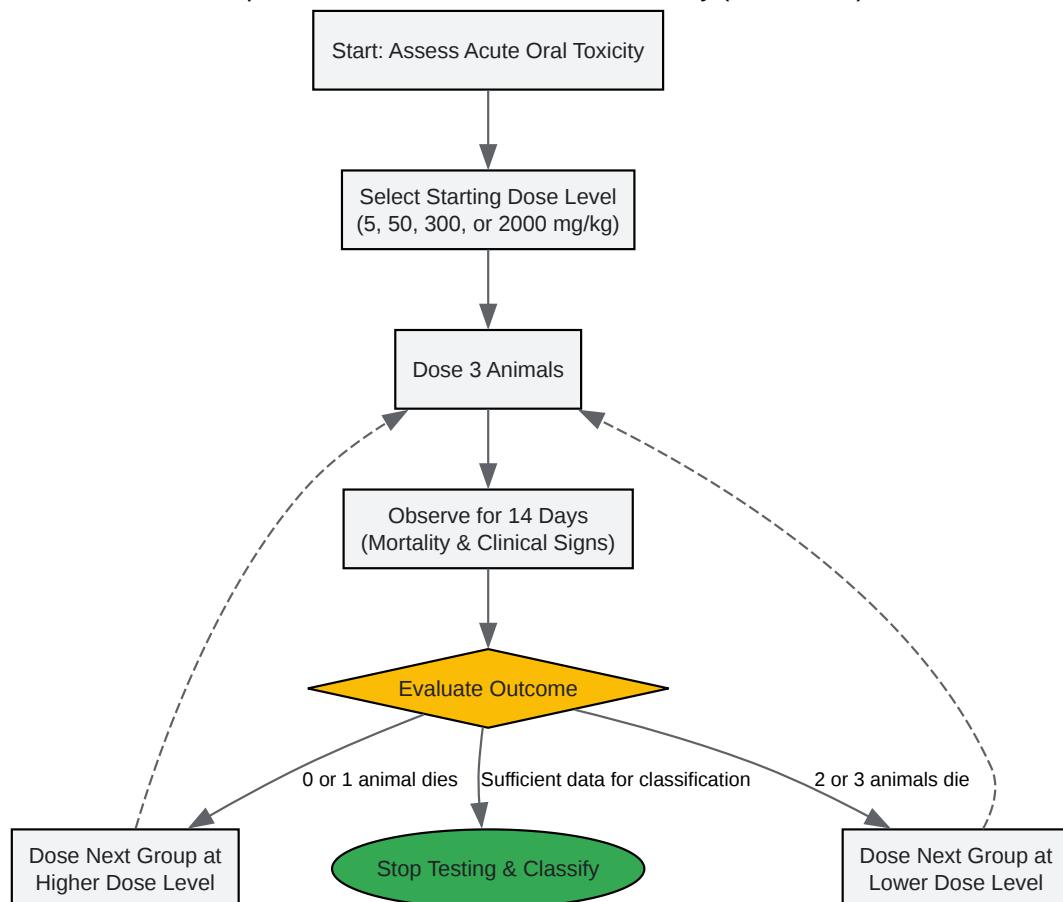
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[17]

Principle: The test utilizes specific strains of bacteria (*Salmonella typhimurium* and *Escherichia coli*) that are unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The bacteria are exposed to the test substance, and if the substance is a mutagen, it will cause a reverse mutation that restores the gene function, allowing the bacteria to grow on a medium lacking the amino acid.


Methodology:

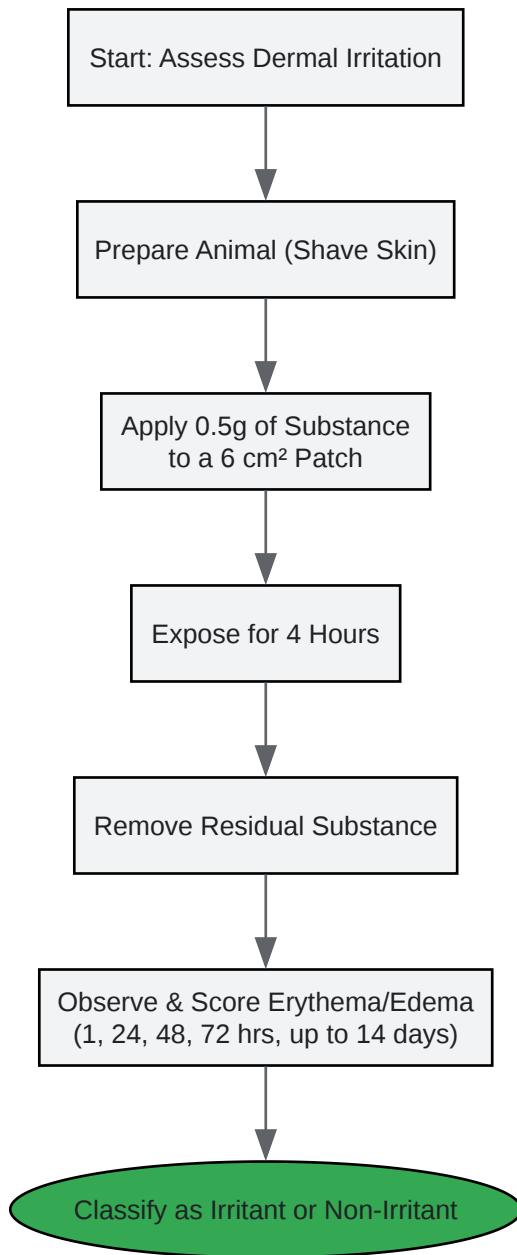
- **Bacterial Strains:** At least five strains of bacteria are typically used.
- **Metabolic Activation:** The test is performed both with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.[17]
- **Exposure:** The bacteria are exposed to various concentrations of the test substance.
- **Plating:** The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid.
- **Incubation and Scoring:** The plates are incubated, and the number of revertant colonies is counted. A significant, dose-related increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Visualized Workflows and Relationships

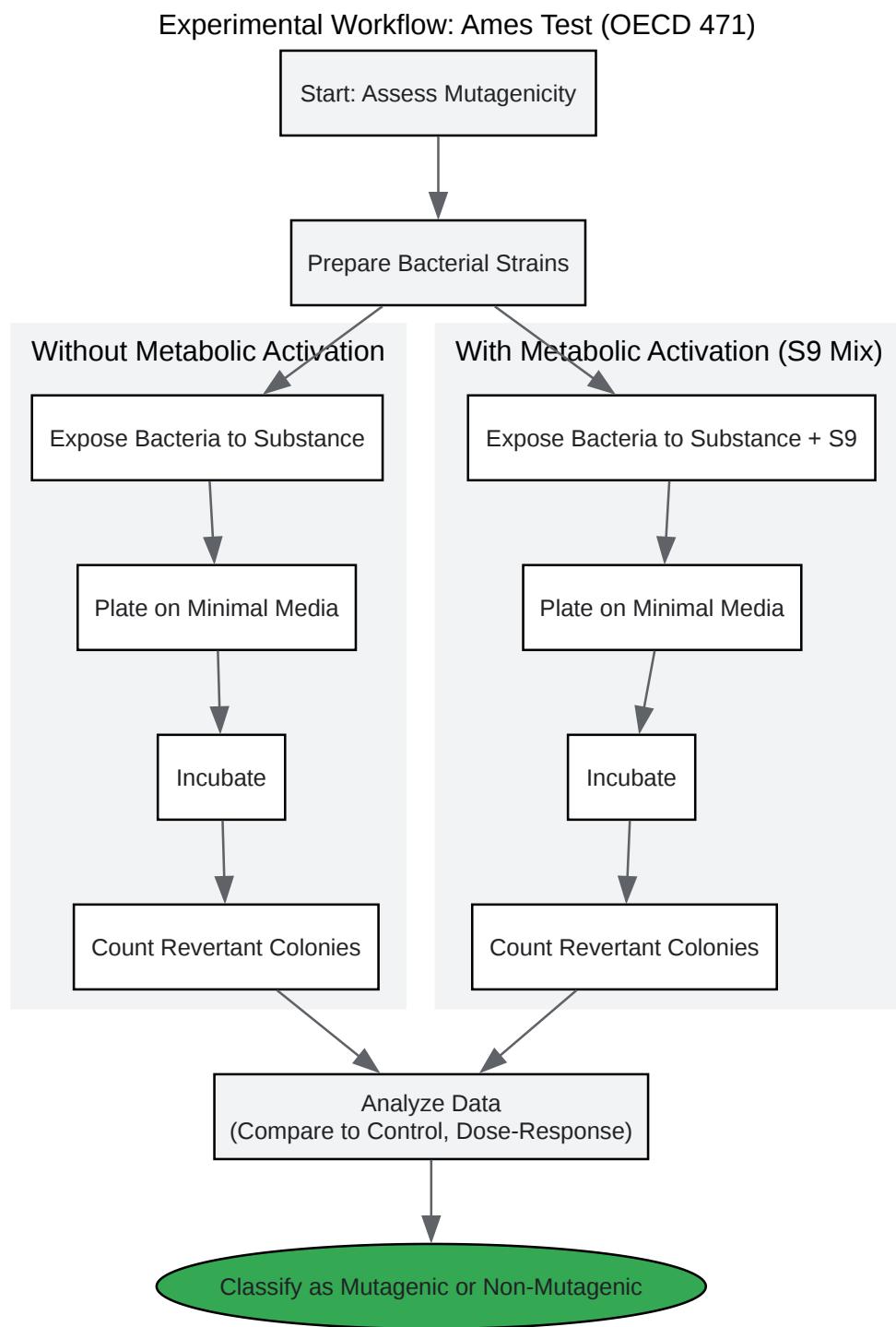

To facilitate understanding, the following diagrams illustrate key experimental workflows and logical relationships in the safety and handling of **Methyl 2,5-dichlorobenzoate**.

General Handling Workflow for Methyl 2,5-dichlorobenzoate

[Click to download full resolution via product page](#)


Caption: General handling workflow for chemical substances.

Experimental Workflow: Acute Oral Toxicity (OECD 423)


[Click to download full resolution via product page](#)

Caption: Workflow for OECD 423 Acute Oral Toxicity Test.

Experimental Workflow: Dermal Irritation (OECD 404)

[Click to download full resolution via product page](#)

Caption: Workflow for OECD 404 Dermal Irritation Test.

[Click to download full resolution via product page](#)

Caption: Workflow for OECD 471 Ames Test.

Safe Handling, Storage, and Disposal

Handling

- Avoid contact with skin and eyes.[3]
- Avoid the formation of dust and aerosols.[3]
- Use in a well-ventilated area.[3] If ventilation is inadequate, use appropriate respiratory protection.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
- Wash hands thoroughly after handling.[7]
- Do not eat, drink, or smoke when using this product.[7]

Storage

- Keep the container tightly closed.[3]
- Store in a dry and well-ventilated place.[3]
- Store in a cool place.[3]
- Store away from incompatible materials.[7]

Spills and Accidental Release

- Use personal protective equipment.[3]
- Avoid dust formation.[3]
- Sweep up and shovel the material.[3]
- Collect spillage and place it in a suitable, closed container for disposal.[3]
- Do not let the product enter drains.

Disposal

- Dispose of the substance and its container in accordance with local, regional, national, and international regulations.[\[7\]](#)
- Do not dispose of via sewer or with regular trash.
- The first rinse of any container that held this substance should be collected and disposed of as hazardous waste.[\[15\]](#) For highly toxic chemicals, the first three rinses must be collected.[\[15\]](#)

First Aid Measures

- General Advice: Consult a physician and show them the safety data sheet.[\[3\]](#)
- If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[\[3\]](#)
- In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[\[3\]](#)
- In Case of Eye Contact: Flush eyes with water as a precaution.
- If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[\[3\]](#)

This guide is intended for informational purposes only and should not be a substitute for a thorough review of the Safety Data Sheet (SDS) and adherence to all applicable safety regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 2. Methyl 2,5-dichlorobenzoate - Hazardous Agents | Haz-Map [haz-map.com]
- 3. oecd.org [oecd.org]
- 4. m.youtube.com [m.youtube.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. oecd.org [oecd.org]
- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. oecd.org [oecd.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. nucro-technics.com [nucro-technics.com]
- 17. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- To cite this document: BenchChem. [Methyl 2,5-dichlorobenzoate: A Technical Guide to Safety and Handling]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1211780#safety-and-handling-of-methyl-2-5-dichlorobenzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com